

UNC2025 apoptosis assay protocol

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Compound Focus: **UNC2025**

CAS No.: 1429881-91-3

Cat. No.: S548057

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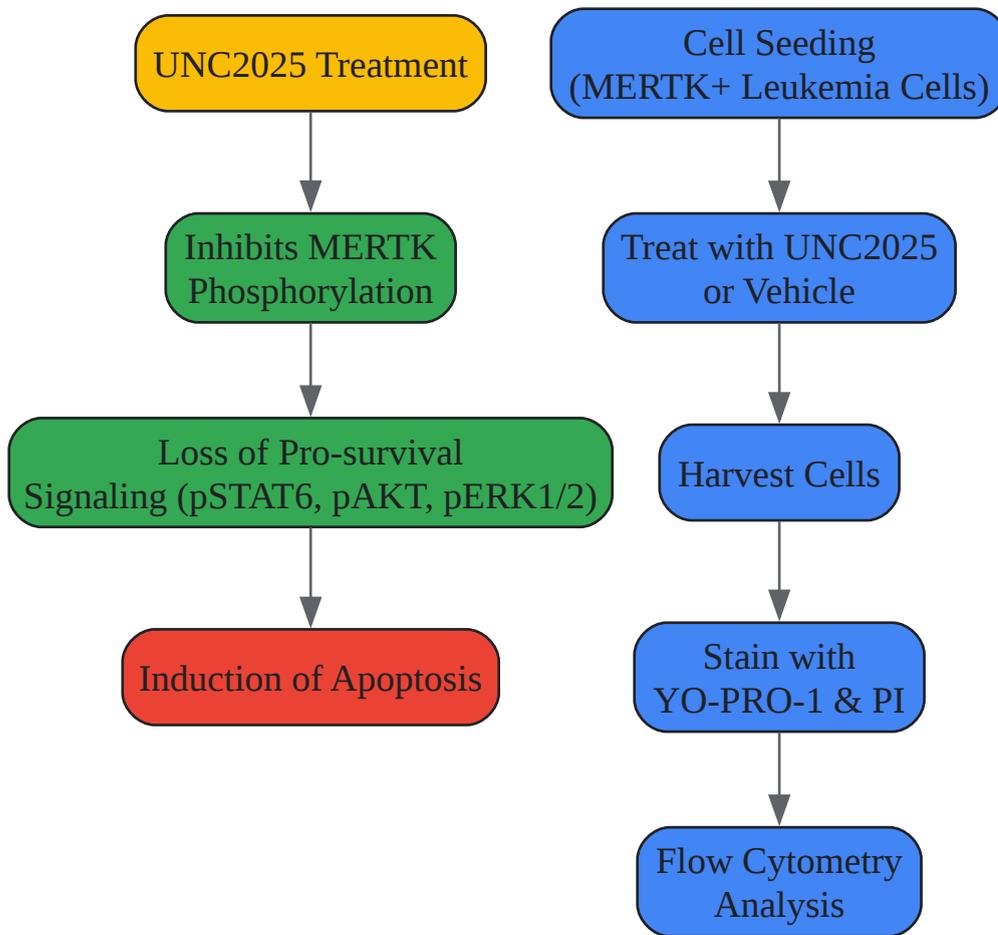
Introduction to **UNC2025**

UNC2025 is a potent, orally bioavailable small-molecule inhibitor that primarily targets the **MER tyrosine kinase (MERTK)** and also exhibits strong activity against **FLT3** [1] [2] [3]. MERTK is ectopically expressed in a high percentage of acute leukemias (30-50% of ALL and over 80% of AML), where it promotes tumor cell survival and proliferation. The dysregulation of these kinases makes them compelling therapeutic targets for blood cancers [1].

The core therapeutic action of **UNC2025** is to induce apoptosis in MERTK-expressing leukemia cells. It achieves this by potently inhibiting pro-survival signaling pathways, ultimately leading to reduced cell proliferation and increased programmed cell death [4] [1].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism by which **UNC2025** induces apoptosis and a generalized workflow for conducting the apoptosis assay.



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Quantitative Profile of UNC2025

The table below summarizes key quantitative data for **UNC2025**, which is crucial for experimental design and understanding its potency.

Parameter	Value	Experimental Context
IC50 (MERTK)	0.46 - 0.74 nM	In vitro enzymatic assay [2]
IC50 (FLT3)	0.35 - 0.8 nM	In vitro enzymatic assay [2]
IC50 (MERTK in cells)	2.7 nM	697 B-ALL cell line [1] [2]

Parameter	Value	Experimental Context
Selectivity (vs. AXL)	~20-fold	Ki values: MERTK 0.16 nM; AXL 13.3 nM [1] [3]
In Vivo Efficacy (Mouse)	3 mg/kg	Oral gavage, once daily [1] [2]
Patient Sample Sensitivity	~30% (78/261)	Primary leukemia samples; prevalent in AML, T-ALL, M0-AML [4] [1]

Detailed Apoptosis Assay Protocol (Flow Cytometry)

This protocol is adapted from the methods used in the primary reference material to detect **UNC2025**-induced apoptosis in leukemia cell lines using YO-PRO-1 and Propidium Iodide (PI) staining [1].

1. Reagents and Materials

- **Cell Line:** MERTK-expressing acute leukemia cells (e.g., 697 B-ALL, Kasumi-1 AML).
- **Compound:** **UNC2025** (e.g., Invivochem, Cat. No. V2549). Prepare a stock solution in DMSO and subsequent working concentrations in culture medium. Include a vehicle control (DMSO at equivalent concentration).
- **Staining Solution:** YO-PRO-1 iodide (e.g., Thermo Fisher, Y3603) and Propidium Iodide (PI). Prepare in a suitable buffer like PBS or culture medium.
- **Equipment:** Flow cytometer, cell culture incubator, centrifuge.

2. Cell Culture and Treatment

- Culture cells in their recommended medium (e.g., RPMI-1640 with 10% FBS) at **3.0×10^5 cells/mL**.
- Seed cells into multi-well plates and treat with a graded concentration range of **UNC2025** (e.g., 0.1 nM to 300 nM) or vehicle control.
- Incubate cells for **24 to 48 hours** at 37°C in a 5% CO₂ incubator.

3. Cell Staining and Analysis

- After incubation, transfer cells to FACS tubes.
- Centrifuge at 300-500 x g for 5 minutes and gently resuspend the cell pellet in staining solution containing YO-PRO-1 and PI.
- Incubate the stained cells for **20-30 minutes at room temperature**, protected from light.

- Analyze cells immediately on a flow cytometer using standard FITC (YO-PRO-1) and PE/PI-Cy5 (PI) channels.

4. Data Interpretation

- **Viable Cells:** YO-PRO-1⁻ / PI⁻
- **Early Apoptotic Cells:** YO-PRO-1⁺ / PI⁻ (a key indicator of **UNC2025**-induced apoptosis).
- **Late Apoptotic/Dead Cells:** YO-PRO-1⁺ / PI⁺

Application Notes and Troubleshooting

- **Key Findings:** In preclinical models, **UNC2025**-mediated apoptosis led to a significant reduction in tumor burden and a consistent two-fold increase in median survival in leukemia xenograft models. Its effect is potentiated in combination with methotrexate [4] [1] [2].
- **Assay Validation:** Always include a positive control for apoptosis (e.g., cells treated with 10 μM camptothecin for 4 hours) to ensure the staining protocol is working correctly [5].
- **Critical Parameters:**
 - **DMSO Concentration:** Keep the final DMSO concentration consistent and low (typically ≤0.5%) across all samples to avoid solvent toxicity.
 - **Kinase Selectivity:** Be aware that observed effects in FLT3-mutant cell lines may be due to dual inhibition of both MERTK and FLT3 [1] [3].
- **Troubleshooting:**
 - **Low Apoptosis Signal:** Ensure cells are healthy before treatment. Consider performing a time-course experiment (e.g., 6, 24, 48 hours) to capture the peak of apoptotic activity.
 - **High Background Cell Death:** Check the health of the untreated control cells and confirm that the DMSO concentration in the vehicle is not cytotoxic.

Supplementary Assay Protocols

- **Immunoblot Analysis for Mechanism:** To confirm on-target activity, culture 3 x 10⁶ cells/mL with **UNC2025** (e.g., 300 nM) or vehicle for 1 hour. Prepare cell lysates and perform immunoblotting using antibodies against **phospho-MERTK**, **pSTAT6**, **pAKT**, and **pERK1/2**. Total protein levels should be probed to confirm equal loading [1].
- **Caspase 3/7 Activity Assay:** As a complementary, highly sensitive method for detecting apoptosis, use a luminescent Caspase-Glo 3/7 assay. This is ideal for higher-throughput screening in 96- or 384-well plate formats [6].

Conclusion

This document provides a consolidated guide for researching **UNC2025**. The protocols outlined here, centered on a robust flow cytometry-based apoptosis assay, can be directly applied to validate the compound's efficacy in your laboratory models, particularly in MERTK-expressing leukemia.

Reference List

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